3,4',5-Trichlorobenzhydrol
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Overview
Description
3,4’,5-Trichlorobenzhydrol is a chemical compound with the molecular formula C13H9Cl3O and a molecular weight of 287.57 g/mol It is a derivative of benzhydrol, where three chlorine atoms are substituted at the 3, 4’, and 5 positions of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4’,5-Trichlorobenzhydrol can be synthesized through several methods. One common synthetic route involves the reduction of 3,4’,5-Trichlorobenzophenone using sodium tetrahydroborate in ethanol at room temperature for 12 hours . The reaction yields 3,4’,5-Trichlorobenzhydrol with high purity.
Industrial Production Methods
Industrial production of 3,4’,5-Trichlorobenzhydrol typically involves large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 3,4’,5-Trichlorobenzhydrol on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3,4’,5-Trichlorobenzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4’,5-Trichlorobenzophenone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced further to form 3,4’,5-Trichlorobenzyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 3,4’,5-Trichlorobenzophenone
Reduction: 3,4’,5-Trichlorobenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4’,5-Trichlorobenzhydrol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4’,5-Trichlorobenzhydrol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways in microorganisms and potentially leading to antimicrobial effects . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes by binding to key proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
3,3’,5-Trichlorobenzhydrol: Similar in structure but with chlorine atoms at different positions.
4-Chlorobenzhydrol: Contains only one chlorine atom at the 4 position.
1,2,4-Trichlorobenzene: A trichlorinated benzene derivative with different substitution patterns.
Uniqueness
3,4’,5-Trichlorobenzhydrol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(4-chlorophenyl)-(3,5-dichlorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7,13,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHVCULFAXPOGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=CC(=C2)Cl)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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